4-(3-Ethynylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Overview
Description
4-(3-Ethynylphenyl)-4-azatricyclo[52102,6]dec-8-ene-3,5-dione is a complex organic compound with a unique tricyclic structure
Preparation Methods
The synthesis of 4-(3-Ethynylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves multiple steps. One common method includes the cycloaddition reactions and aminolysis. The reaction typically starts with the preparation of a norbornene derivative, which is then subjected to various functionalization steps to introduce the ethynylphenyl and azatricyclo moieties. The reaction conditions often involve the use of toluene as a solvent and refluxing for several hours .
Chemical Reactions Analysis
4-(3-Ethynylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethynyl group, using reagents like sodium azide or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
4-(3-Ethynylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in treating neurodegenerative disorders.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 4-(3-Ethynylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione exerts its effects involves the modulation of NMDA receptors and voltage-gated calcium channels. By binding to these molecular targets, the compound can inhibit calcium influx, thereby providing neuroprotective effects. This action helps in preventing excitotoxicity, which is a major factor in neurodegenerative diseases .
Comparison with Similar Compounds
Similar compounds to 4-(3-Ethynylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione include:
4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: This compound shares a similar tricyclic structure and is also investigated for its neuroprotective properties.
Tricycloundecene derivatives: These compounds have similar calcium-modulating effects and are used in neuroprotection research.
The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(3-ethynylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-2-10-4-3-5-13(8-10)18-16(19)14-11-6-7-12(9-11)15(14)17(18)20/h1,3-8,11-12,14-15H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQWMYWVAWNSCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)N2C(=O)C3C4CC(C3C2=O)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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